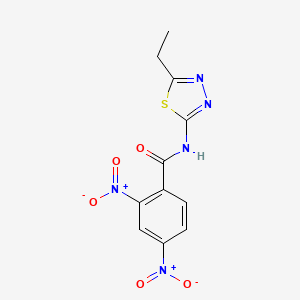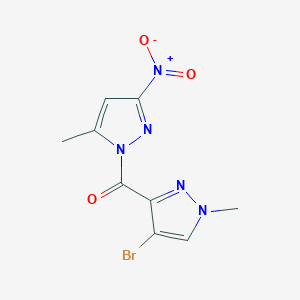![molecular formula C22H22N2O4S2 B11106309 1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine](/img/structure/B11106309.png)
1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine is a complex organic compound with the molecular formula C22H22N2O4S2 This compound is characterized by the presence of sulfonyl groups attached to an imidazolidine ring, which is further substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with phenylhydrazine to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- (S)-1-[(4-Methylphenyl)sulfonyl]-2-(phenylmethyl)aziridine
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
Uniqueness
1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine is unique due to its specific imidazolidine ring structure and the presence of multiple sulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H22N2O4S2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonyl-2-phenylimidazolidine |
InChI |
InChI=1S/C22H22N2O4S2/c1-18-12-14-21(15-13-18)30(27,28)24-17-16-23(22(24)19-8-4-2-5-9-19)29(25,26)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |
InChI Key |
JTVCOJURBGSKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11106227.png)
![2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11106234.png)
![N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)](/img/structure/B11106235.png)
![5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11106236.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11106239.png)
![4-Ethoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B11106243.png)
![N-(1-{N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11106250.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11106261.png)

![4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11106271.png)
![2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B11106272.png)

![N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11106284.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11106298.png)
